Dopamine D3 Receptor Ligands []: Research indicates that modifications to the structure of benzamide derivatives, particularly the introduction of arylpiperazine moieties, can lead to potent and selective dopamine D3 receptor ligands. This suggests that 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide could serve as a starting point for developing novel compounds targeting this receptor, potentially useful in treating conditions like schizophrenia or Parkinson's disease.
Formyl Peptide Receptor-Like 1 (FPRL1) Ligands []: The discovery of a substituted quinazolinone as a nonpeptide ligand for FPRL1 demonstrates the potential of exploring structurally diverse scaffolds for modulating this receptor's activity. Given the structural similarities between quinazolinones and benzamides, 3-methoxy-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzamide might offer a valuable starting point for developing novel FPRL1 modulators. This could have implications for treating inflammatory diseases and immune disorders.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7